molecular formula C6H23N3O12P4 B12444803 (Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt CAS No. 57011-27-5

(Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt

Cat. No.: B12444803
CAS No.: 57011-27-5
M. Wt: 453.16 g/mol
InChI Key: STNSYZSNIYTNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylenediamine tetra(methylene phosphonic acid), commonly known as EDTMP, is a nitrogenous organic polyphosphonic acid. It is a phosphonic acid with chelating and anti-corrosion properties. EDTMP is the phosphonate analog of ethylenediaminetetraacetic acid (EDTA) and is widely used in various industrial and medical applications due to its ability to chelate metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

EDTMP can be synthesized using ethylene glycol as an intermediate medium. The process involves the reaction of ethylene glycol with phosphorus trichloride to generate ethylene glycol phosphonate chloride. This intermediate then reacts with ethylenediamine to form phosphorous acid, which subsequently reacts with formaldehyde to produce ethylenediamine tetra(methylene phosphonic acid) .

Industrial Production Methods

In industrial settings, EDTMP is often produced as its sodium salt, which exhibits good solubility in water. The production process involves the use of ethylenediamine, formaldehyde, and phosphorus trichloride under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

EDTMP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Chelation: Metal-EDTMP complexes, which are stable and water-soluble.

    Oxidation and Reduction: Oxidized or reduced forms of EDTMP, depending on the specific reaction conditions.

    Substitution: Substituted phosphonic acid derivatives.

Scientific Research Applications

EDTMP has a wide range of applications in scientific research, including:

Mechanism of Action

EDTMP exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation process is crucial in its role as a scale and corrosion inhibitor, as it prevents the precipitation of metal salts. In medical applications, such as with Samarium-153 lexidronam, EDTMP targets areas of high bone turnover, where it delivers localized radiation to relieve pain associated with bone metastases .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Like EDTMP, EDTA is a chelating agent but with carboxylic acid groups instead of phosphonic acid groups.

    Nitrilotri(methylene phosphonic acid) (NTMP): Another phosphonic acid with similar chelating properties.

    Diethylenetriaminepenta(methylene phosphonic acid) (DTPMP): A higher homolog of EDTMP with additional chelating sites.

Uniqueness of EDTMP

EDTMP is unique due to its high chelation efficiency and stability with metal ions, particularly in high-temperature and high-pH environments. Its phosphonic acid groups provide stronger binding to metal ions compared to carboxylic acid groups in EDTA, making it more effective in certain applications .

Properties

CAS No.

57011-27-5

Molecular Formula

C6H23N3O12P4

Molecular Weight

453.16 g/mol

IUPAC Name

azane;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C6H20N2O12P4.H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3

InChI Key

STNSYZSNIYTNMI-UHFFFAOYSA-N

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.N

physical_description

Liquid

Related CAS

93983-10-9
93983-12-1
68901-17-7
93983-11-0
71334-91-3
1429-50-1 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.